Nervonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nervonic acid, also known as cis-15-tetracosenoic acid or selacholeic acid, is a monounsaturated fatty acid characterized by its 24-carbon chain and a single double bond located at the ninth position from the methyl end (omega-9). With the molecular formula C24H46O2, it is classified as a very long-chain fatty acid. This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue, where it plays a crucial role in the formation of myelin sheaths surrounding nerve fibers. Nervonic acid is synthesized from oleic acid through elongation processes and desaturation, making it an important component of sphingolipids and cerebrosides .

Limited data exists on the specific safety profile of nervonic acid. Generally, fatty acids are considered relatively safe, but excessive intake could potentially lead to digestive issues or disrupt other metabolic processes [6]. More research is needed to determine safe upper limits for human consumption.

Note:

Brain Development and Neurological Disorders

Nervonic acid is a crucial component of sphingolipids, which are essential for the structure and function of the nervous system. Studies have shown that NA plays a vital role in:

- Myelination: NA is a building block for myelin, the fatty sheath that insulates nerve fibers and enables efficient nerve impulse transmission.

- Neuroprotection: NA exhibits neuroprotective properties, potentially helping to prevent or slow the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Other Potential Health Benefits

Beyond neurological health, research suggests that NA may have other potential benefits, including:

- Anti-inflammatory properties: Studies indicate that NA may possess anti-inflammatory properties, potentially aiding in managing conditions like arthritis and inflammatory bowel disease.

- Metabolic regulation: Research suggests that NA may play a role in regulating metabolism, potentially impacting weight management and reducing the risk of obesity and diabetes.

Challenges and Future Directions

Despite promising research findings, there are challenges associated with NA research and application:

- Limited natural sources: NA is naturally found in small quantities in some foods like breast milk and certain plant oils, making it difficult to obtain in large quantities for research and potential therapeutic use.

- Developing efficient production methods: Researchers are exploring alternative methods for producing NA, such as using genetically modified organisms or chemical synthesis, to overcome the limitations of natural sources.

Key Reactions:- Inhibition of Enzymes: Binds to DNA polymerase beta (Ki = 4.0 µM) and HIV-1 reverse transcriptase (Ki = 1.2 µM).

- Formation of Sphingolipids: Integrates into sphingomyelin during myelin sheath formation.

Research indicates that nervonic acid is critical for maintaining healthy nerve function. It is involved in myelin synthesis and may enhance oligodendrocyte function, which is essential for the maturation of oligodendrocyte precursor cells. Deficiencies in nervonic acid have been associated with demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation could be beneficial for individuals with these conditions . Additionally, nervonic acid may regulate calcium ion channels in nerve cell membranes, further supporting its role in neuronal health .

Nervonic acid is synthesized through the elongation of oleic acid via fatty acid elongation pathways. This process occurs primarily in the endoplasmic reticulum of cells and involves several key enzymes:

- Condensation: Malonyl-CoA condenses with long-chain acyl-CoA.

- Reduction: The resulting 3-oxoacyl-CoA is reduced to 3-hydroxyacyl-CoA.

- Dehydration: The 3-hydroxyacyl-CoA undergoes dehydration to form 2-enoyl-CoA.

- Final Reduction: The 2-enoyl-CoA is reduced to elongated acyl-CoA.

This cycle repeats until the desired chain length (24 carbons) is achieved .

Nervonic acid has various applications across different fields:

- Nutraceuticals: Used as a dietary supplement for brain health, particularly in infants during early brain development.

- Pharmaceuticals: Investigated for potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

- Industrial Uses: Employed in the formulation of cosmetics and skin care products due to its beneficial properties for skin health .

Studies have shown that nervonic acid interacts with several biological systems:

- Cellular Mechanisms: It influences DNA polymerase activity and may modulate signaling pathways related to fatty acid metabolism.

- Neuroprotective Effects: Research suggests that it may protect against oxidative stress in neuronal cells, enhancing their survival under adverse conditions .

Nervonic acid shares structural similarities with several other fatty acids, particularly those classified as very long-chain fatty acids. Here are some comparable compounds:

| Compound Name | Carbon Chain | Double Bonds | Unique Features |

|---|---|---|---|

| Lignoceric Acid | C24:0 | 0 | Saturated fatty acid; precursor to nervonic acid |

| Erucic Acid | C22:1 | 1 | Precursor to nervonic acid; found in rapeseed oil |

| Oleic Acid | C18:1 | 1 | Common monounsaturated fatty acid; precursor |

| Palmitic Acid | C16:0 | 0 | Saturated fatty acid; foundational building block |

| Arachidonic Acid | C20:4 | 4 | Polyunsaturated fatty acid; involved in signaling |

Uniqueness of Nervonic Acid

Nervonic acid's unique position as a monounsaturated fatty acid with a specific role in myelin sheath formation distinguishes it from other similar compounds. Its significant presence in nervous tissue underscores its importance in neurobiology and potential therapeutic applications.

Nervonic acid (NA), first identified in 1925 by Japanese biochemist Tsujimoto Mitsumaru, was isolated from the white matter of human and bovine brains. Early studies revealed its unique presence in neural tissues, particularly within sphingolipids of the myelin sheath. By the mid-20th century, researchers confirmed its structural role in maintaining nerve fiber integrity through analyses of demyelination disorders like multiple sclerosis.

Initially sourced from shark liver oil, industrial extraction shifted to plant-based systems in the 21st century due to ecological concerns. Chinese endemic species Malania oleifera and Acer truncatum emerged as sustainable alternatives, with seed oils containing 5–12% nervonic acid. The 2023 breakthrough in microbial synthesis using engineered Yarrowia lipolytica achieved 17.3 g/L NA production, marking a paradigm shift in biomanufacturing.

Nomenclature and Classification

Chemical Identity

- IUPAC Name: (15Z)-tetracos-15-enoic acid

- Alternative Designations: cis-15-tetracosenoic acid, selacholeic acid

- Molecular Formula: C₂₄H₄₆O₂

- CAS Registry: 506-37-6

Structural Classification

| Property | Classification |

|---|---|

| Carbon chain length | Very long-chain fatty acid (VLCFA) |

| Unsaturation | Monounsaturated (Δ9 series) |

| Positional isomerism | Z-configuration at C15-C16 |

| Lipid category | Sphingolipid-associated fatty acid |

Nervonic acid belongs to the ω-9 (n-9) family, biosynthetically derived from oleic acid (18:1Δ9) through four elongation cycles. Its systematic designation as 24:1Δ15 reflects the 24-carbon backbone with a cis double bond between carbons 15–16.

Position in Lipid Biochemistry

Biosynthetic Pathway

Nervonic acid synthesis occurs via the endoplasmic reticulum-based elongation system:

- Initial Substrate: Oleoyl-CoA (18:1Δ9)

- Elongation Steps:

Four elongation cycles convert erucic acid (22:1Δ13) to nervonic acid (24:1Δ15). Key enzymes include:

Distribution in Biological Systems

| Tissue/Organ | NA Concentration (% total FAs) |

|---|---|

| Human Brain White Matter | 15–22% |

| Malania oleifera Seed | 55–62% |

| Yarrowia lipolytica Oil | 17.9% (engineered strain) |

| Human Plasma | 0.3–0.7% |

NA predominantly esterifies at the amide position of sphingolipids, constituting 30–40% of myelin cerebrosides. In Acer truncatum, NA constitutes 5–8% of triacylglycerols.

Structural Significance in Nervous System Biology

Myelin Stabilization

Nervonic acid’s 24-carbon chain enables optimal packing in sphingomyelin bilayers, achieving:

- Membrane thickness: 4.7 nm (vs. 3.4 nm for 18:1 FAs)

- Phase transition temperature: 41°C (ideal for neural conduction)

Crystallographic studies demonstrate NA’s role in maintaining lipid raft microdomains crucial for:

Neuroregenerative Capacity

2024 studies revealed NA’s dual mechanism in wound healing:

- Neurogenesis: Upregulates NGF (nerve growth factor) by 2.3-fold and S100 calcium-binding protein by 1.8× in rat models

- Angiogenesis: Enhances VEGF expression 3.1× vs. controls, promoting capillary density (34.2 vessels/mm² vs. 18.7)

Pathological Correlations

Gene knockout models (quaking mice) show 92% decreased NA levels correlating with hypomyelination. Therapeutic administration restored remyelination by 68% in EAE (experimental autoimmune encephalomyelitis) models.

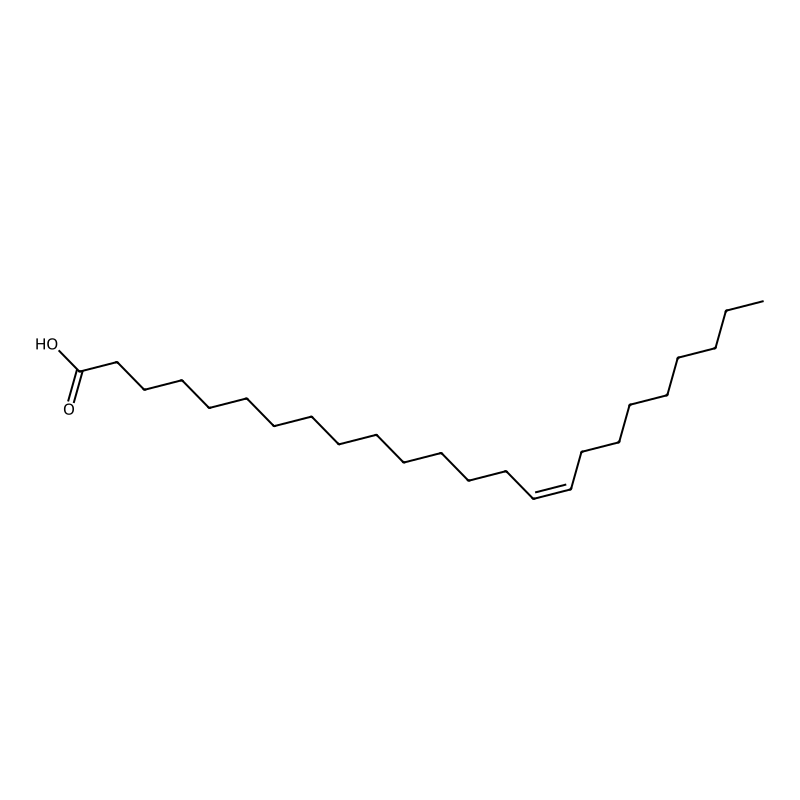

Molecular Formula and Structure

Nervonic acid possesses the molecular formula C₂₄H₄₆O₂ with a molecular weight of 366.62 grams per mole [1] [2] [3]. The compound is systematically named (Z)-tetracos-15-enoic acid according to IUPAC nomenclature, reflecting its 24-carbon backbone and the Z-configuration of its double bond at the 15th position [1] [3]. Alternative nomenclature includes cis-15-tetracosenoic acid and selacholeic acid, terms frequently encountered in biochemical literature [2] [4].

The structural architecture of nervonic acid is characterized by a long saturated aliphatic chain interrupted by a single cis double bond [2] [7]. The compound belongs to the omega-9 fatty acid family, with the double bond positioned nine carbons from the methyl terminus [1] [7]. The linear formula can be represented as CH₃(CH₂)₇CH=CH(CH₂)₁₃COOH, where the cis configuration of the double bond creates a characteristic bend in the molecular structure [4] [9].

The InChI Key for nervonic acid is GWHCXVQVJPWHRF-KTKRTIGZSA-N, providing a unique identifier for computational chemistry applications [4]. The SMILES notation CCCCCCCC\C=C/CCCCCCCCCCCCCC(O)=O accurately represents the stereochemistry and connectivity of the molecule [4].

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₆O₂ |

| Molecular Weight | 366.62 g/mol |

| CAS Number | 506-37-6 |

| IUPAC Name | (Z)-tetracos-15-enoic acid |

| Common Synonyms | cis-15-tetracosenoic acid, selacholeic acid |

| InChI Key | GWHCXVQVJPWHRF-KTKRTIGZSA-N |

| SMILES | CCCCCCCC\C=C/CCCCCCCCCCCCCC(O)=O |

Physical Characteristics

Melting Point and Solubility

Nervonic acid exhibits a melting point range of 42 to 43 degrees Celsius, corresponding to 315 to 316 Kelvin [2] [4] [5]. This relatively low melting point is characteristic of long-chain monounsaturated fatty acids, where the cis double bond introduces molecular flexibility that disrupts crystalline packing [10]. The compound presents as a white to off-white crystalline powder under standard laboratory conditions [4] [10].

The solubility profile of nervonic acid demonstrates typical fatty acid behavior with pronounced hydrophobic characteristics [10]. The compound is insoluble in water due to its long hydrocarbon chain and the presence of only one polar carboxyl group [10]. Organic solvent solubility varies significantly depending on the solvent polarity and hydrogen bonding capacity [4]. Dimethyl sulfoxide and dimethylformamide each dissolve nervonic acid at concentrations up to 20 milligrams per milliliter [4]. Ethanol provides more limited solubility at 10 milligrams per milliliter, while chloroform demonstrates superior dissolving capacity at 50 milligrams per milliliter [4].

The predicted pKa value of nervonic acid is 4.78 ± 0.10, indicating typical carboxylic acid behavior with moderate acidity [30]. This value suggests that nervonic acid exists predominantly in its protonated form under physiological pH conditions.

| Property | Value |

|---|---|

| Melting Point | 42-43°C (315-316 K) |

| Boiling Point | 459.84°C (rough estimate) |

| Density (estimated) | 0.9009 g/cm³ |

| Refractive Index (estimated) | 1.4806 |

| Flash Point | >230°F (>110°C) |

| Appearance | White to off-white crystalline powder |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | DMSO (20 mg/ml), DMF (20 mg/ml), ethanol (10 mg/ml), chloroform (50 mg/ml) |

| pKa (predicted) | 4.78±0.10 |

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of nervonic acid through both proton and carbon-13 techniques [14] [40]. Proton nuclear magnetic resonance analysis in deuterated chloroform at 400 megahertz reveals characteristic chemical shifts that confirm the molecular structure [14]. The olefinic protons associated with the cis double bond appear at approximately 5.3 parts per million, while the terminal methyl group protons resonate around 0.9 parts per million [14]. The extensive methylene chain protons produce complex multipicity patterns between 1.2 and 2.3 parts per million [14].

Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the structural features of nervonic acid [14]. The carbonyl carbon of the carboxylic acid group appears at approximately 180 parts per million, consistent with typical fatty acid behavior [14]. The olefinic carbons involved in the double bond resonate around 130 parts per million, while the aliphatic carbons throughout the chain appear between 14 and 34 parts per million [14].

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of both carboxylic acid and alkene moieties [42]. The carbonyl stretch of the carboxyl group appears at approximately 1740 wavenumbers, while the carbon-carbon double bond stretch occurs near 1650 wavenumbers [42]. The aliphatic carbon-hydrogen stretching vibrations appear between 2850 and 2950 wavenumbers [42]. The cis configuration of the double bond can be distinguished from trans isomers through characteristic infrared absorption patterns [42] [43].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [15]. Electrospray ionization mass spectrometry produces the molecular ion peak at mass-to-charge ratio 366, confirming the molecular weight [1]. Collision-induced dissociation generates characteristic fragmentation patterns typical of long-chain fatty acids, including McLafferty rearrangement products [15].

| Technique | Key Features | Solvent/Conditions |

|---|---|---|

| ¹H NMR | Olefinic protons ~5.3 ppm; methyl protons ~0.9 ppm; methylene protons ~1.2-2.3 ppm | CDCl₃, 400 MHz |

| ¹³C NMR | Carbonyl carbon ~180 ppm; olefinic carbons ~130 ppm; aliphatic carbons 14-34 ppm | CDCl₃ |

| IR Spectroscopy | C=O stretch ~1740 cm⁻¹; C=C stretch ~1650 cm⁻¹; C-H stretch ~2850-2950 cm⁻¹ | KBr pellet or neat |

| Mass Spectrometry | Molecular ion peak at m/z 366; McLafferty rearrangement fragments | EI/ESI ionization |

| UV-Vis | No significant chromophore absorption in visible range | UV transparent |

Collision Cross Section Properties

Collision cross section measurements provide three-dimensional structural information about nervonic acid in the gas phase through ion mobility spectrometry [1] [15]. Multiple ionization modes have been employed to characterize the collision cross section values of nervonic acid under various experimental conditions [1].

The dehydrated protonated species [M+H-H₂O]⁺ exhibits a collision cross section of 196.8 square angstroms when analyzed using drift tube ion mobility spectrometry with nitrogen buffer gas [1]. This measurement was obtained from human bronchoalveolar lavage fluid samples as part of an unambiguous lipids dataset [1].

Deprotonated nervonic acid [M-H]⁻ demonstrates collision cross section values that vary slightly depending on the measurement technique employed [1]. Drift tube measurements calibrated with Agilent tune mix yield a value of 196.32 square angstroms [1]. Trapped ion mobility spectrometry using single field calibration produces a marginally higher value of 197.3 square angstroms [1].

The sodium adduct [M+Na]⁺ shows an increased collision cross section of 204.4 square angstroms, reflecting the larger ionic radius and altered gas-phase conformation induced by sodium coordination [1]. These collision cross section measurements demonstrate high experimental precision with typical uncertainties of ±0.35% or better [15].

The collision cross section values of nervonic acid correlate with molecular structure parameters including chain length and degree of unsaturation [15]. Comparison with other fatty acids reveals that the length of the aliphatic chain exerts a stronger influence on collision cross section than the number of double bonds [15].

| Ionization Mode | CCS Value (Ų) | Method |

|---|---|---|

| [M+H-H₂O]⁺ | 196.8 | DT; Buffer gas: N₂; Sample Type: Human BALF |

| [M-H]⁻ (DT) | 196.32 | DT; single field calibrated with Agilent tune mix |

| [M-H]⁻ (TIMS) | 197.3 | TIMS; single field calibrated |

| [M+Na]⁺ | 204.4 | Not specified |

Chemical Reactivity

Isomeric Configurations

Nervonic acid exists predominantly in the cis configuration, characterized by the Z-geometry at the 15th carbon position [2] [19]. This stereochemical arrangement results from the enzymatic biosynthetic pathway that exclusively produces cis double bonds through desaturase enzyme activity [19]. The cis configuration introduces a characteristic bend in the molecular structure that significantly influences its physical and biological properties [2].

Geometric isomerization of nervonic acid can occur under specific chemical conditions, particularly through radical-mediated processes [19]. Thiyl radical-catalyzed isomerization represents one mechanism by which cis-nervonic acid can be converted to its trans isomer [19]. This process involves reversible addition of thiyl radicals to the double bond, followed by bond rotation and elimination to yield the trans configuration [19].

The trans isomer of nervonic acid, while not naturally occurring, demonstrates distinct physical properties compared to the cis form [43]. Gas chromatography-mass spectrometry analysis reveals that trans fatty acids typically elute earlier than their cis counterparts due to differences in molecular shape and interaction with stationary phases [43]. The chromatographic cis/trans effect can be quantified by dividing the retention time of the cis isomer by that of the trans isomer [43].

Spectroscopic discrimination between cis and trans nervonic acid isomers relies on characteristic infrared absorption patterns [42]. Trans double bonds exhibit distinctive absorption between 955 and 970 wavenumbers, providing a reliable analytical tool for isomer identification [42]. Nuclear magnetic resonance spectroscopy also provides differentiation through coupling constant analysis and chemical shift variations [19].

Functional Group Chemistry

The carboxylic acid functional group of nervonic acid exhibits typical reactivity patterns characteristic of long-chain fatty acids [16]. Esterification reactions readily occur with alcohols under acidic conditions to form corresponding fatty acid esters [16]. The acid chloride derivative can be prepared through reaction with thionyl chloride or oxalyl chloride, enabling subsequent acylation reactions [16].

The double bond in nervonic acid serves as a reactive site for various chemical transformations [19]. Hydrogenation using metal catalysts converts nervonic acid to its saturated analog, lignoceric acid [18]. Epoxidation reactions with peracids produce the corresponding epoxide derivative, though this transformation typically requires carefully controlled conditions due to the electron-deficient nature of the isolated double bond [19].

Halogenation reactions across the double bond can be achieved using molecular halogens such as bromine or iodine [19]. These reactions proceed through anti addition mechanisms to yield vicinal dihalide products [19]. Oxidative cleavage of the double bond using strong oxidizing agents such as potassium permanganate or ozone produces two shorter-chain carboxylic acids [19].

The reactivity of nervonic acid toward radical species has been extensively studied due to its biological significance [19]. Lipid peroxidation processes involve hydrogen abstraction from the allylic positions adjacent to the double bond, initiating chain reactions that can lead to complex mixtures of oxidation products [19]. The rate constants for these reactions depend on the specific radical species involved and the reaction conditions [19].

Relationship to Other Very Long-Chain Fatty Acids

Nervonic acid occupies a central position within the very long-chain fatty acid biosynthetic pathway, serving as both a product and precursor in enzymatic elongation reactions [7] [25]. The compound is biosynthetically derived from oleic acid through a series of two-carbon elongation steps catalyzed by fatty acid elongase enzymes [7] [25]. This elongation pathway proceeds through eicosenoic acid and erucic acid as sequential intermediates [7] [25].

The immediate precursor to nervonic acid is erucic acid, a 22-carbon monounsaturated fatty acid [7] [27]. Elongation of erucyl-coenzyme A to nervonoyl-coenzyme A requires malonyl-coenzyme A as the two-carbon donor and reduced nicotinamide adenine dinucleotide phosphate as the reducing agent [27]. This reaction is catalyzed by the fatty acid elongase complex, which includes 3-ketoacyl-coenzyme A synthase as the rate-limiting enzyme [25] [27].

Nervonic acid shares structural similarities with lignoceric acid, its saturated 24-carbon analog [18]. The relationship between these compounds involves desaturation reactions catalyzed by delta-15 desaturase enzymes [18] [26]. In certain disease states, the normal balance between nervonic acid and lignoceric acid becomes disrupted, leading to accumulation of saturated very long-chain fatty acids [18].

The elongation pathway can proceed beyond nervonic acid to produce even longer-chain fatty acids [22]. Experimental evidence demonstrates that nervonic acid can serve as a substrate for further elongation reactions, yielding 26-carbon and 28-carbon fatty acids under specific conditions [22]. These ultra-long-chain fatty acids are typically found in specialized biological membranes and sphingolipid structures [22].

Comparative analysis of very long-chain fatty acids reveals distinct metabolic relationships between chain length and biological function [18] [28]. Nervonic acid demonstrates unique properties among this group due to its specific chain length and unsaturation pattern [28]. The compound can reverse the accumulation of saturated very long-chain fatty acids in certain pathological conditions, suggesting therapeutic potential [18] [28].

| Fatty Acid | Carbon Chain Length | Double Bonds | Relationship to Nervonic Acid |

|---|---|---|---|

| Oleic Acid (C18:1) | 18 | 1 (Δ9) | Biosynthetic precursor via elongation pathway |

| Eicosenoic Acid (C20:1) | 20 | 1 (Δ11) | Intermediate in elongation from oleic acid |

| Erucic Acid (C22:1) | 22 | 1 (Δ13) | Immediate precursor in biosynthetic pathway |

| Nervonic Acid (C24:1) | 24 | 1 (Δ15) | Target compound |

| Lignoceric Acid (C24:0) | 24 | 0 | Saturated analog; desaturation substrate |

| Hexacosanoic Acid (C26:0) | 26 | 0 | Further elongation product |

Elongation Mechanisms from Oleic Acid

The biosynthesis of nervonic acid primarily occurs through a stepwise elongation process originating from oleic acid (18:1 ω-9). This elongation pathway involves three sequential cycles of carbon chain extension, each adding two carbon units to progressively generate eicosenoic acid (20:1), erucic acid (22:1), and ultimately nervonic acid (24:1) [1] [3].

The elongation process occurs at the endoplasmic reticulum membrane through a cyclical mechanism involving four distinct enzymatic steps [1] [2]. Each elongation cycle begins with the condensation of long-chain acyl-CoA with malonyl-CoA, followed by sequential reduction, dehydration, and final reduction steps. The biosynthetic pathway initiates from oleic acid (18:1 ω-9) and requires malonyl-CoA as a two-carbon donor, with each cycle consuming one molecule of malonyl-CoA and two molecules of reduced nicotinamide adenine dinucleotide phosphate [1] [3].

The substrate specificity of the elongation machinery demonstrates remarkable precision in nervonic acid biosynthesis. Research has shown that the elongation from erucic acid (22:1) to nervonic acid (24:1) represents the final and most specific step in the biosynthetic pathway [4] [5]. This specificity is particularly evident in plant systems where nervonic acid proportions can reach up to 40% of total fatty acids in specialized tissues [4].

Role of 3-Ketoacyl-CoA Synthase (KCS)

3-Ketoacyl-CoA synthase functions as the rate-limiting enzyme in nervonic acid biosynthesis, catalyzing the initial condensation reaction between erucoyl-CoA and malonyl-CoA [1] [6]. This enzyme exhibits high substrate specificity and determines both the tissue distribution and final chain length of very long-chain fatty acids [1] [7].

The catalytic mechanism of KCS involves the formation of a 3-ketoacyl-CoA intermediate through the condensation of the acyl-CoA substrate with malonyl-CoA [1] [8]. Kinetic studies have demonstrated that KCS enzymes from different plant sources exhibit distinct substrate preferences and catalytic efficiencies. For instance, KCS enzymes from Cardamine graeca demonstrate superior activity in converting erucoyl-CoA to nervonic acid compared to other plant-derived KCS enzymes [2].

The enzyme kinetics of KCS demonstrate Michaelis-Menten behavior with specific kinetic parameters that vary among different KCS isoforms [8] [9]. The reaction requires malonyl-CoA as a co-substrate and proceeds through a ping-pong mechanism where the acyl-CoA substrate binds first, followed by malonyl-CoA binding and subsequent product release [8].

Multiple KCS isoforms have been identified across different plant species, each exhibiting distinct substrate specificities and expression patterns [6] [4]. The expression of specific KCS genes can dramatically increase nervonic acid production, with transgenic studies showing up to 30-fold increases in nervonic acid content when appropriate KCS genes are introduced into plant systems [10].

Desaturation Processes and Enzymology

The desaturation of lignoceric acid (24:0) to nervonic acid (24:1) represents an alternative biosynthetic route that involves Δ-15 desaturase enzymes [2] [11]. These desaturases catalyze the introduction of a double bond at the 15th carbon position from the carboxyl terminus, generating the characteristic monounsaturated structure of nervonic acid [2].

Δ-15 desaturase enzymes demonstrate specific substrate recognition for very long-chain saturated fatty acids, particularly lignoceric acid [11]. The desaturation mechanism involves the removal of two hydrogen atoms from the saturated fatty acid substrate, coupled with the reduction of molecular oxygen [11]. This process requires electron transport systems involving cytochrome b5 and cytochrome b5 reductase as cofactors [11].

The enzymatic activity of Δ-15 desaturases is influenced by various factors including temperature, substrate concentration, and the presence of competing substrates [11]. Studies have shown that the desaturation efficiency can be enhanced by co-expression with appropriate electron transport components and by optimization of culture conditions [11].

Different organisms express distinct Δ-15 desaturase isoforms with varying catalytic properties. For example, desaturases from Mortierella alpina and Camelina sativa demonstrate different substrate preferences and product profiles when expressed in heterologous systems [2].

Metabolic Integration

Incorporation into Sphingolipids

Nervonic acid serves as a critical component in sphingolipid biosynthesis, particularly in the formation of nervonyl-containing sphingomyelins and cerebrosides [12] [13]. The incorporation process involves the condensation of nervonic acid with sphingosine to form nervonyl-ceramide, which subsequently undergoes phosphorylation to generate nervonyl-sphingomyelin [12] [14].

The integration of nervonic acid into sphingolipid structures occurs through ceramide synthase enzymes that exhibit specificity for very long-chain fatty acids [12] [14]. These enzymes catalyze the N-acylation of sphingosine with nervonoyl-CoA, forming the amide bond characteristic of ceramide structures [14].

Research has demonstrated that nervonic acid incorporation into sphingolipids is tissue-specific and developmentally regulated [12] [15]. In neural tissues, nervonic acid can comprise up to 40% of the total fatty acid content in sphingolipids, highlighting its importance in myelin membrane structure and function [13] [16].

The positional distribution of nervonic acid within complex lipids shows preferential incorporation into specific positions of triacylglycerols and phospholipids [17]. Studies indicate that nervonic acid is preferentially incorporated into the sn-1 and sn-3 positions of triacylglycerols, but not into the sn-2 position due to the substrate specificity of lysophosphatidic acid acyltransferases [17].

Catabolism and Turnover

The catabolism of nervonic acid occurs primarily through peroxisomal β-oxidation pathways that are responsible for the chain shortening of very long-chain fatty acids [13] [18]. This catabolic process involves sequential removal of two-carbon units from the carboxyl terminus, ultimately yielding shorter-chain fatty acids and acetyl-CoA [13].

The enzymatic machinery for nervonic acid catabolism includes acyl-CoA oxidases, enoyl-CoA hydratases, and thiolases that function in concert to degrade very long-chain fatty acids [13]. The initial step involves the oxidation of nervonoyl-CoA by acyl-CoA oxidase, generating a trans-2-enoyl-CoA intermediate [13].

Metabolic turnover studies have revealed that nervonic acid catabolism is regulated by peroxisome proliferator-activated receptor alpha (PPARα) and liver X receptor alpha (LXRα) [18]. These transcription factors control the expression of key enzymes involved in very long-chain fatty acid β-oxidation [18].

The half-life of nervonic acid in different tissues varies considerably, with neural tissues showing longer retention times compared to other organs [13]. This tissue-specific turnover reflects the structural importance of nervonic acid in maintaining myelin membrane integrity [13].

Regulatory Mechanisms

Transcriptional Control Networks

The transcriptional regulation of nervonic acid biosynthesis involves complex networks of transcription factors that coordinately control the expression of key biosynthetic enzymes [17] [19]. MYB and bZIP transcription factors play particularly important roles in regulating the expression of KCS genes involved in nervonic acid synthesis [17] [19].

MYB transcription factors bind to specific MYB-binding sites in the promoter regions of KCS genes, activating their transcription in response to developmental and environmental signals [17]. These transcription factors are particularly active during seed development when nervonic acid accumulation is highest [17].

bZIP transcription factors recognize G-box and A-box elements in gene promoters and respond to various stimuli including light, stress, and hormonal signals [17]. The combinatorial action of different bZIP family members creates a complex regulatory network that fine-tunes nervonic acid biosynthesis [17].

WRKY transcription factors provide both positive and negative regulation of KCS gene expression through binding to W-box elements [17]. These transcription factors are particularly responsive to pathogen attack and environmental stress conditions [17].

The transcriptional control network also includes NAC transcription factors that regulate KCS gene expression during stress responses and senescence [17]. These transcription factors bind to specific NAC-binding sites and coordinate the expression of multiple genes involved in lipid metabolism [17].

Post-translational Modifications

Post-translational modifications play crucial roles in regulating the activity and stability of enzymes involved in nervonic acid biosynthesis [20] [21]. Phosphorylation represents the most common modification, affecting enzyme activity and cellular localization [21] [20].

Protein phosphorylation of KCS enzymes occurs at serine and threonine residues, leading to either activation or inactivation depending on the specific enzyme and modification site [21] [20]. These phosphorylation events are mediated by various protein kinases that respond to cellular energy status and stress conditions [21].

Ubiquitination of KCS enzymes targets them for proteasomal degradation, providing a mechanism for controlling enzyme levels in response to metabolic demands [21] [20]. The ubiquitination process involves E3 ubiquitin ligases that recognize specific degrons in target proteins [21].

SUMOylation affects the nuclear transport and subcellular localization of transcription factors involved in nervonic acid biosynthesis regulation [21]. This modification is particularly important for controlling the activity of transcription factors that regulate KCS gene expression [21].

Additional post-translational modifications include acetylation, methylation, and glycosylation, each contributing to the fine-tuning of enzyme activity and regulatory protein function [21]. These modifications create a sophisticated control system that allows cells to rapidly respond to changing metabolic conditions and developmental signals [21].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant